

# Neophyl Chloride: A Technical Overview of its Properties and Synthesis

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## Compound of Interest

Compound Name: Neophyl chloride

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**Neophyl chloride**, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with significant applications in organic synthesis.<sup>[1]</sup> Its unique neopentyl structure, which sterically hinders common SN2 nucleophilic substitution reactions, makes it a valuable precursor for creating specific organometallic reagents and other chemical intermediates.<sup>[1]</sup> This guide provides an in-depth look at the molecular characteristics of **neophyl chloride** and a detailed protocol for its synthesis.

## Physicochemical Properties of Neophyl Chloride

The fundamental properties of **neophyl chloride** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>13</sub> Cl[1][2][3][4]
Molecular Weight	168.66 g/mol [2][5][4]
CAS Number	515-40-2[1][3][4]
Appearance	Colorless liquid[1][3]
Density	1.047 g/cm <sup>3</sup> at 25 °C[1][2]
Boiling Point	95-96 °C at 10 mmHg[2]
Solubility	Insoluble in water; soluble in organic solvents such as ether and benzene.[1][3]
Synonyms	1-Chloro-2-methyl-2-phenylpropane, (2-Chloro-1,1-dimethylethyl)benzene, (Chloro-tert-butyl)benzene[1][5]

## Synthesis of Neophyl Chloride

**Neophyl chloride** can be prepared through several methods, including the reaction of neophyl alcohol with thionyl chloride and the free-radical halogenation of tert-butylbenzene.[1] However, a common and scalable method involves the electrophilic aromatic substitution reaction between benzene and methallyl chloride, using sulfuric acid as a catalyst.[1][6]

## Experimental Protocol: Synthesis from Benzene and Methallyl Chloride

This protocol is adapted from established organic synthesis procedures.[6][7]

Materials:

- Benzene (purified)
- Methallyl chloride (redistilled)
- Concentrated sulfuric acid (sp. gr. 1.84)

- Anhydrous sodium sulfate
- Distilled water

Equipment:

- Three-necked flask (2 L)
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Water bath
- Distillation apparatus with a Vigreux column

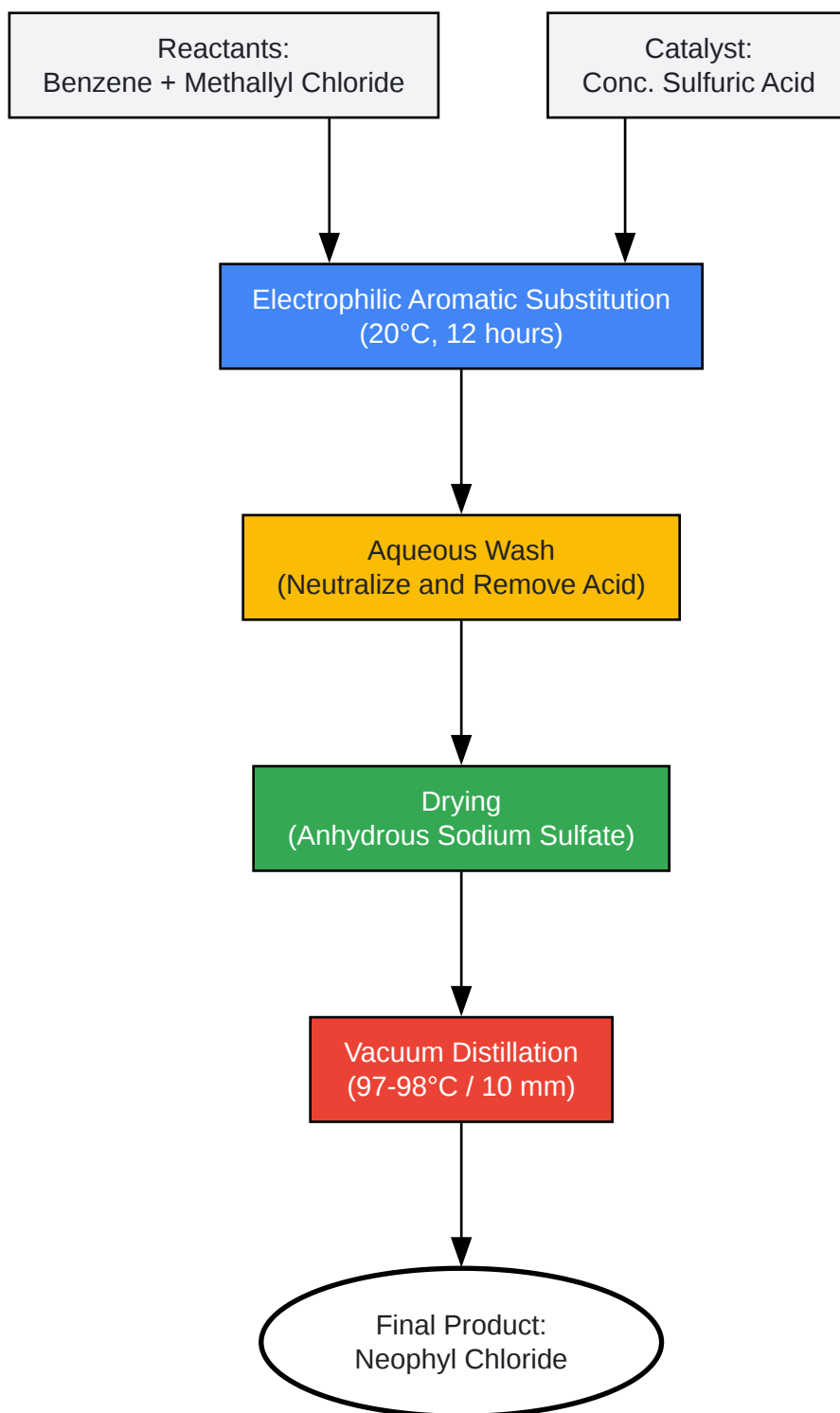
Procedure:

- **Reaction Setup:** In a 2-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 500 g (570 ml) of benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.<sup>[6]</sup>
- **Addition of Reactant:** Cool the mixture to 20°C using a water bath. While maintaining vigorous stirring, add 201 g (219 ml) of methallyl chloride dropwise via the dropping funnel over a period of 12 hours.<sup>[6]</sup> The temperature should be kept constant at 20°C throughout the addition.<sup>[6]</sup>
- **Reaction Quenching and Washing:** After the addition is complete, transfer the reaction mixture to a separatory funnel. Wash the mixture thoroughly with several portions of distilled water until the aqueous layer is neutral to litmus.<sup>[6]</sup> This step is crucial to remove all residual sulfuric acid.<sup>[6]</sup>
- **Drying:** Dry the resulting benzene solution with anhydrous sodium sulfate.<sup>[6]</sup>
- **Purification:**

- Filter the solution to remove the sodium sulfate and transfer it to a 1-liter distilling flask.
- Remove the benzene by distillation under a reduced pressure of approximately 45 mm.[6]
- Transfer the liquid residue to a 500-ml flask and distill it through a 40-cm Vigreux column under reduced pressure.[6]
- Product Collection: Collect the fraction boiling at 97–98°C / 10 mm.[6] The expected yield of **neophyl chloride** is approximately 70–73%.[6]

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **neophyl chloride** from benzene and methallyl chloride.



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